molecular formula C19H20N6O4S B2473298 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1396792-59-8

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2473298
CAS No.: 1396792-59-8
M. Wt: 428.47
InChI Key: QIMKKHURMXEZLL-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex structure. Its chemical properties allow it to interact uniquely in various chemical and biological environments. This compound's ability to engage in multiple reaction types and pathways makes it significant for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide generally involves multiple steps, beginning with the creation of intermediate structures that undergo successive modifications. These steps typically include:

  • Formation of thiophene-2-carboxylic acid derivative: : This is achieved via a series of reactions involving thiophene ring transformations and functional group interconversions.

  • Introduction of the tetrazole ring: : This involves cycloaddition reactions with azide compounds under controlled conditions.

  • Morpholine addition: : This step requires a coupling reaction involving morpholine and an appropriate halogenated intermediate, usually in the presence of a base.

  • Final assembly: : The various intermediate products are then coupled, typically using peptide coupling reagents to form the final amide bond.

Industrial Production Methods

Industrial production may scale up these processes using flow chemistry techniques to enhance yield and efficiency. Automated reactors and precise control of reaction parameters (temperature, pressure, pH) are essential to produce large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: : Yields sulfoxides or sulfones under the influence of oxidizing agents.

  • Reduction: : Can reduce to corresponding thiols or amines, depending on the reagents.

  • Substitution: : Halogenation and alkylation reactions are feasible at specific positions on the ring structures.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Thiols, amines.

  • Substitution Products: : Alkyl and halogen-substituted derivatives.

Scientific Research Applications

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide has various applications:

Chemistry

  • Catalysis: : Acts as a ligand in complex catalytic processes.

  • Polymer Science: : Used in the synthesis of advanced polymers with unique properties.

Biology and Medicine

  • Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, crucial in disease treatment.

  • Drug Design: : Its structure serves as a template for designing pharmaceutical compounds targeting particular pathways.

Industry

  • Material Science: : Utilized in the creation of high-performance materials.

  • Agriculture: : Employed in the formulation of agrochemicals.

Mechanism of Action

The compound interacts with molecular targets via specific binding to active sites or allosteric sites, altering their activity. It engages in pathways involving signal transduction or metabolic cascades, depending on its application.

Comparison with Similar Compounds

Compared to other thiophene-2-carboxamide derivatives:

  • It has enhanced stability due to the morpholine and tetrazole functionalities.

  • Offers unique reactivity patterns, distinguishing it from simpler analogues.

Similar Compounds

  • Thiophene-2-carboxamide

  • 2-Morpholinothiophene derivatives

  • Tetrazole-substituted thiophenes

This compound's comprehensive nature makes it an invaluable asset in multiple scientific domains. Whether you're involved in chemistry, biology, medicine, or industry, its unique characteristics provide numerous possibilities for exploration and application.

Properties

IUPAC Name

4-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-13-10-16(30-12-13)18(27)20-14-2-4-15(5-3-14)25-19(28)24(21-22-25)11-17(26)23-6-8-29-9-7-23/h2-5,10,12H,6-9,11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMKKHURMXEZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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